Sodium 2-(phosphonooxy)propane-1,3-bis(olate)
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(phosphonooxy)propane-1,3-bis(olate) typically involves the reaction of glycerol with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The compound is then purified through crystallization or other suitable methods .
Industrial Production Methods
In industrial settings, the production of Sodium 2-(phosphonooxy)propane-1,3-bis(olate) follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The final product is often obtained in the form of a pentahydrate, which is stable and easy to handle .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(phosphonooxy)propane-1,3-bis(olate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of Sodium 2-(phosphonooxy)propane-1,3-bis(olate) include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of Sodium 2-(phosphonooxy)propane-1,3-bis(olate) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various phosphoric acid derivatives, while substitution reactions can produce a range of substituted glycerophosphate compounds .
Scientific Research Applications
Sodium 2-(phosphonooxy)propane-1,3-bis(olate) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a buffer in biochemical assays.
Biology: The compound is used in cell culture media to provide a source of phosphate, which is essential for cellular metabolism and growth.
Medicine: It is used in the formulation of certain pharmaceuticals and as a diagnostic reagent in clinical laboratories.
Industry: The compound is used in the production of detergents, food additives, and other industrial products.
Mechanism of Action
The mechanism of action of Sodium 2-(phosphonooxy)propane-1,3-bis(olate) involves its ability to donate phosphate groups in biochemical reactions. This property makes it an important reagent in various metabolic pathways, where it acts as a source of phosphate for the synthesis of nucleotides, phospholipids, and other essential biomolecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Sodium 2-(phosphonooxy)propane-1,3-bis(olate) include:
- Sodium glycerophosphate
- Disodium phosphate
- Sodium pyrophosphate
Uniqueness
What sets Sodium 2-(phosphonooxy)propane-1,3-bis(olate) apart from these similar compounds is its specific structure and reactivity. The presence of both glycerol and phosphate groups in its structure allows it to participate in a wide range of biochemical reactions, making it a versatile reagent in scientific research and industrial applications .
Properties
IUPAC Name |
disodium;2-phosphonooxypropane-1,3-diolate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O6P.2Na/c4-1-3(2-5)9-10(6,7)8;;/h3H,1-2H2,(H2,6,7,8);;/q-2;2*+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAORKNCVQNMNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C[O-])OP(=O)(O)O)[O-].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Na2O6P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hydrate: White crystalline powder; [Mallinckrodt Baker MSDS] | |
Record name | Disodium glycerophosphate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17503 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
819-83-0 | |
Record name | 1,2,3-Propanetriol, 2-(dihydrogen phosphate), sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disodium β-glycerophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.331 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.